molecular formula C23H24F2N4OS B2830424 N-(2,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189495-51-9

N-(2,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2830424
CAS No.: 1189495-51-9
M. Wt: 442.53
InChI Key: YDNPRROOAJSORH-UHFFFAOYSA-N
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Description

The compound N-(2,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide features a unique spirocyclic triaza core with a thioacetamide linkage and a 2,4-difluorophenyl substituent. Its structural complexity arises from the spiro[4.5]decane framework, which incorporates three nitrogen atoms (1,4,8-triaza) and a methyl-p-tolyl substitution pattern.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N4OS/c1-15-3-5-16(6-4-15)21-22(28-23(27-21)9-11-29(2)12-10-23)31-14-20(30)26-19-8-7-17(24)13-18(19)25/h3-8,13H,9-12,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNPRROOAJSORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the Triazaspiro Moiety: The triazaspiro moiety can be introduced via a condensation reaction between an amine and a carbonyl compound, followed by cyclization.

    Attachment of the Thioacetamide Group: The thioacetamide group can be attached through a nucleophilic substitution reaction, where a thiol reacts with an acyl chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl or nitro groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable compound for developing new synthetic methodologies and exploring reaction mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or cellular pathways.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and producing therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Spirocyclic Systems
  • N-Benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide ():
    This compound shares the spiro[4.5]decane framework but differs in nitrogen positioning (1,3-diaza vs. 1,4,8-triaza) and lacks the thioether group. The absence of sulfur may reduce lipophilicity compared to the target compound.
  • N-(2,6-Dimethyl-3-oxo-1-thia-4-aza-spiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide ():
    Features a sulfur-containing spiro system (1-thia-4-aza) but with a hydroxy-diphenylacetamide group. The hydroxyl group may enhance hydrogen bonding, contrasting with the thioacetamide’s hydrophobic nature in the target compound.
(b) Acetamide Derivatives
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): A simpler acetamide with a dichlorophenyl-thiazole substitution.
  • N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam, ):
    A triazolo-pyrimidine sulfonamide pesticide. The difluorophenyl group is retained, but the sulfonamide and triazolo-pyrimidine moieties differ from the target’s spiro-thioacetamide structure.

Physicochemical Properties

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Flumetsulam
Molecular Weight ~470 g/mol (estimated) 297.17 g/mol 325.29 g/mol
Solubility Likely low (due to spirocyclic core and thioether) Moderate in polar solvents High (sulfonamide enhances H2O solubility)
Hydrogen Bonding Capacity Moderate (amide N-H, fluorine atoms) High (thiazole N, amide N-H) High (sulfonamide, triazolo N)
Lipophilicity (LogP) Estimated ~3.5 (thioether and difluorophenyl enhance lipophilicity) ~2.8 ~1.9

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